REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([OH:9])=O)[CH2:3][CH2:4][S:5][CH3:6]>O>[CH3:6][S:5][CH2:4][CH2:3][CH:2]1[NH:1][C:7](=[O:9])[CH:2]([CH2:3][CH2:4][S:5][CH3:6])[NH:1][C:7]1=[O:9]
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 160° C. for 6 hours, during which the pressure
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
increased to 15 bar
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was then cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with 75 ml of water
|
Type
|
CUSTOM
|
Details
|
Finally, the solid was dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
CSCCC1C(NC(C(N1)=O)CCSC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([OH:9])=O)[CH2:3][CH2:4][S:5][CH3:6]>O>[CH3:6][S:5][CH2:4][CH2:3][CH:2]1[NH:1][C:7](=[O:9])[CH:2]([CH2:3][CH2:4][S:5][CH3:6])[NH:1][C:7]1=[O:9]
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 160° C. for 6 hours, during which the pressure
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
increased to 15 bar
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was then cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with 75 ml of water
|
Type
|
CUSTOM
|
Details
|
Finally, the solid was dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
CSCCC1C(NC(C(N1)=O)CCSC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |